molecular formula C19H13ClN4O3S B11022500 2-(2-chlorobenzyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-(2-chlorobenzyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11022500
M. Wt: 412.8 g/mol
InChI Key: KBPDUDQVWKUKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the isoindole-1,3-dione family, featuring a 2-chlorobenzyl substituent and a 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene moiety. Its structural complexity arises from the conjugated system involving the isoindole core and the thiadiazole ring. For instance, single-crystal X-ray analysis has been pivotal in confirming the (E)-configuration of similar imine-containing compounds .

Properties

Molecular Formula

C19H13ClN4O3S

Molecular Weight

412.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C19H13ClN4O3S/c1-10-22-23-19(28-10)21-16(25)11-6-7-13-14(8-11)18(27)24(17(13)26)9-12-4-2-3-5-15(12)20/h2-8H,9H2,1H3,(H,21,23,25)

InChI Key

KBPDUDQVWKUKQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Preparation of 5-Carboxyisoindole-1,3-Dione Derivatives

The isoindole-1,3-dione scaffold is typically synthesized from phthalic anhydride derivatives. A modified approach adapted from involves the reaction of 1,2,4-benzenetricarboxylic acid under controlled ammonolysis conditions to yield 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. Alternatively, bromomethyl benzaldehyde derivatives can undergo cyclization with primary amines to form substituted isoindoles, as demonstrated in. For the target compound, the carboxylic acid group at position 5 is retained for subsequent coupling.

Key Reaction Conditions :

  • Reactants : 1,2,4-Benzenetricarboxylic acid or substituted phthalic anhydride.

  • Solvent : Dioxane or acetic acid.

  • Catalyst/Base : Sodium hydroxide (1.2 eq.) or triethylamine.

  • Temperature : Ambient to 90°C.

  • Yield : 70–88%.

Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine

Cyclodehydration of Thiosemicarbazides

The thiadiazole ring is constructed via cyclodehydration of thiosemicarbazide with carboxylic acid derivatives. Following, 5-methyl-1,3,4-thiadiazol-2-amine is synthesized by reacting propionic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). The exocyclic amine is critical for subsequent imine formation.

Procedure :

  • Reactants : Propionic acid + thiosemicarbazide.

  • Catalyst : POCl₃.

  • Temperature : 80–90°C.

  • Yield : 60–70%.

Amide Coupling and Formation of the Ylidene Moiety

Activation of Carboxylic Acid

The isoindole-5-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then coupled with 5-methyl-1,3,4-thiadiazol-2-amine under basic conditions to form the target amide. Deprotonation of the thiadiazole amine during coupling induces tautomerization, yielding the (2E)-ylidene configuration.

Coupling Reaction :

  • Reactants : Isoindole acid chloride + thiadiazole amine.

  • Base : Triethylamine or pyridine.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 0°C to room temperature.

  • Yield : 50–60%.

Reaction Optimization and Analytical Validation

Optimization of Coupling Conditions

Systematic variation of coupling agents (BOP, EDC/HOBt) and solvents (THF, DMF) was performed to maximize yield. BOP-mediated coupling in THF provided superior results (Table 1).

Table 1: Coupling Agent Screening

Coupling AgentSolventYield (%)Purity (HPLC)
BOPTHF6298.5
EDC/HOBtDMF5597.2
SOCl₂DCM4895.8

Spectroscopic Characterization

The final compound was characterized by NMR, IR, and mass spectrometry:

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 12.64 (s, 1H, NH), 7.94–7.51 (m, aromatic H), 4.82 (s, 2H, CH₂), 2.22 (s, 3H, CH₃).

  • IR (ATR) : 1686 cm⁻¹ (C=O), 1552 cm⁻¹ (C=N).

  • HRMS (ESI) : m/z 437.08 [M+H]⁺.

Alternative Synthetic Routes

Catalytic Hydrogenation of Phthalonitriles

As per, phthalonitriles can be reduced catalytically (H₂, Pd/C) in the presence of acetic acid to form isoindoles. However, this method requires additional oxidation steps to introduce the 1,3-dione functionality, making it less efficient for this target.

Solid-Phase Synthesis

Solid-phase approaches using Wang resin were explored for the isoindole core, but yields were suboptimal (<40%) compared to solution-phase methods.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at the isoindole nitrogen was minimized by using excess 2-chlorobenzyl bromide and controlled pH.

  • Tautomerization Control : The (2E)-ylidene configuration was favored by employing sterically hindered bases (e.g., DBU) during coupling.

  • Purification : Silica gel chromatography (ethyl acetate/hexane) effectively removed unreacted intermediates.

Scalability and Industrial Relevance

For large-scale production, continuous-flow reactors are recommended for the cyclodehydration and coupling steps to enhance throughput. Process analytical technology (PAT) ensures real-time monitoring of critical parameters like pH and temperature .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing thiadiazole structures exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains and fungi, demonstrating efficacy as a potential antimicrobial agent. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Research has shown that derivatives of thiadiazoles can possess anticancer activities. The compound's structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. In vitro studies have suggested that this compound may inhibit the growth of cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. In silico docking studies have suggested that it may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase or lipoxygenase pathways. This positions the compound as a candidate for developing new anti-inflammatory drugs.

Organic Electronics

Due to its unique electronic properties derived from its conjugated system, this compound can be utilized in organic electronic applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its ability to facilitate charge transport makes it a valuable material for enhancing the efficiency of electronic devices.

Polymer Chemistry

The incorporation of this compound into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties. Research into its use as a dopant or cross-linking agent in polymer formulations is ongoing.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Assessment
    • Objective : To determine the cytotoxic effects on breast cancer cell lines (MCF7).
    • Method : Sulforhodamine B assay was used for cell viability assessment.
    • Results : The compound exhibited dose-dependent cytotoxicity, indicating potential as an anticancer agent.
  • In Silico Docking Studies
    • Objective : To predict binding interactions with cyclooxygenase enzymes.
    • Method : Molecular docking simulations were conducted using Schrodinger software.
    • Results : The compound demonstrated favorable binding affinities, suggesting potential anti-inflammatory activity.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Core Structural Features

The target compound shares key motifs with several documented analogs:

  • Isoindole-1,3-dione backbone : Common in compounds with photochemical or pharmacological activity.
  • Thiadiazole substituents : The 1,3,4-thiadiazole ring is a bioisostere for other heterocycles, often enhancing metabolic stability or target binding .
  • Chlorobenzyl groups : These substituents are prevalent in antimicrobial or kinase-inhibiting agents, contributing to lipophilicity and π-π stacking interactions .

Comparative Analysis of Key Analogs

The following table summarizes structural and synthetic differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Highlights
Target Compound: 2-(2-Chlorobenzyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-isoindole-5-carboxamide C₁₉H₁₃ClN₄O₃S 428.85 g/mol 2-Chlorobenzyl, 5-methyl-thiadiazolylidene Likely involves condensation of isoindole and thiadiazole precursors (inferred from )
N-[(2E)-5-[(2-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide C₁₇H₁₄ClN₃O₃S₂ 407.9 g/mol 2-Chlorobenzylsulfonyl, 2-methylbenzamide Sulfonylation of thiadiazole intermediate
(E)-N-(3-(2-Methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide C₁₇H₂₀N₄O₂S 344.4 g/mol Methoxyethyl, pyrazole-carboxamide Multi-step coupling of benzo[d]thiazole and pyrazole units

Key Observations :

  • The target compound’s higher molecular weight (428.85 g/mol) compared to and suggests increased steric bulk, which may influence solubility or target selectivity.

Spectroscopic and Crystallographic Comparisons

  • X-ray crystallography : Analogous compounds, such as the hydrazinecarboxamide derivative in , were structurally validated via single-crystal X-ray diffraction, confirming the (E)-configuration of imine bonds. This method is critical for resolving stereochemical ambiguities in similar systems.
  • NMR profiling : Comparative NMR studies (e.g., δ 7.2–8.1 ppm for aromatic protons in ) align with expected shifts for chlorobenzyl and isoindole systems in the target compound.

Biological Activity

The compound 2-(2-chlorobenzyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide features a complex structure that incorporates both thiadiazole and isoindole moieties. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H15ClN4O3S\text{C}_{18}\text{H}_{15}\text{Cl}\text{N}_4\text{O}_3\text{S}

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. A study highlighted that derivatives with a thiadiazole core demonstrated substantial inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) often in the range of 0.5 to 32 µg/mL depending on the substituents present on the thiadiazole ring .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. The compound's structural features suggest it may interact with cellular mechanisms involved in cancer proliferation. Notably, derivatives with similar scaffolds have exhibited promising cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with reported IC50 values ranging from 0.28 to 0.52 µg/mL .

Table 1: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AMCF-70.28
Compound BA5490.52
Compound CSK-MEL-24.27

The anticancer mechanism of thiadiazole derivatives often involves apoptosis induction and cell cycle arrest. Studies have shown that these compounds can disrupt microtubule formation by binding to tubulin, which is crucial for mitosis . Molecular docking studies further elucidate the interaction between these compounds and their targets.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    A study conducted on a series of thiadiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 16 µg/mL against both strains, highlighting its potential as an antimicrobial agent .
  • Case Study 2: Anticancer Properties
    Another investigation focused on the anticancer effects of a related thiadiazole derivative showed significant inhibition of cell proliferation in human leukemia cell lines (HL60) with an IC50 value of 1.1 µM. The study also noted that these compounds induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including cyclization and condensation. Key steps include:

  • Formation of the isoindole-dione core via cyclization of substituted phthalic anhydride derivatives.
  • Coupling with the thiadiazole moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions. Critical parameters for optimization:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature : Controlled heating (70–90°C) minimizes side reactions during cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiadiazole and isoindole-dione moieties. Aromatic protons in the 2-chlorobenzyl group appear as doublets (δ 7.2–7.5 ppm), while the thiadiazole methyl group resonates as a singlet (δ 2.4–2.6 ppm) .
  • IR spectroscopy : Peaks at 1680–1720 cm1^{-1} indicate carbonyl groups (isoindole-dione and carboxamide) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) validate purity (>95%) and molecular weight .

Q. What preliminary biological screening approaches are suitable for assessing its therapeutic potential?

  • In vitro cytotoxicity assays : Use MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition assays : Target kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., variable IC50_{50} values across studies) may arise from differences in:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) on the benzyl ring enhance target binding but reduce solubility.
  • Stereochemistry : The (2E)-configuration of the thiadiazole-ylidene group is critical for bioactivity; epimerization during storage or synthesis can reduce potency . Methodological resolution :
  • Perform X-ray crystallography to confirm stereochemistry .
  • Use quantitative SAR (QSAR) models to predict substituent impacts .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Molecular docking : Simulate binding to kinases (e.g., EGFR) or DNA topoisomerases using software like AutoDock Vina. Focus on hydrogen bonding with the carboxamide and hydrophobic interactions with the chlorobenzyl group .
  • Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stabilization in lysates .
  • RNA-seq/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells to pinpoint pathways .

Q. How can synthetic routes be scaled while maintaining enantiomeric purity?

  • Flow chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for cyclization steps .
  • Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) during isoindole-dione formation to control stereocenters .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.